

A Comparative Guide to the Synthesis and Activity of 5,5-Diphenylhydantoin Analogues

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Compound of Interest

Compound Name: 3-Pentanoyl-5,5-diphenylhydantoin

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological activity of several published 5,5-diphenylhydantoin analogues. The information is compiled from recent studies to facilitate the replication and further development of these compounds.

5,5-Diphenylhydantoin, commonly known as phenytoin, is a cornerstone in the treatment of epilepsy. Its well-established anticonvulsant properties have inspired decades of research into the synthesis of analogues with improved efficacy, reduced side effects, and expanded therapeutic applications. This guide summarizes the synthetic methodologies and biological activities of selected 5,5-diphenylhydantoin derivatives, offering a comparative overview for researchers in the field.

Comparative Biological Activity

The biological activities of 5,5-diphenylhydantoin analogues are diverse, ranging from anticonvulsant to anticancer and anti-angiogenic effects. The following table summarizes the quantitative activity of selected analogues from published studies.

Compound	Target/Assay	Activity	Reference
Phenytoin	Maximal Electroshock (MES) Test	Anticonvulsant	[1]
3-Amino-5,5-diphenylhydantoin	MES Test	Active (prolonged)	[2]
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin	MES Test	Good activity	[3]
cis SB1-Ph (a Schiff base derivative)	MES Test	Superior to phenytoin	[4]
cis SB4-Ph (a Schiff base derivative)	MES Test	Complete suppression of seizure at 40 mg/kg	[4]
Ph-5 (a hemorphin conjugate)	6 Hz Psychomotor Seizure Test	ED50: 0.358 µg	[1]
Ph-5 (a hemorphin conjugate)	MES Test	ED50: 0.25 µg	[1]
Compound 8d (a combretastatin A-4 analogue)	Anticancer (various cell lines)	IC50: 0.186-0.279 µM	[5]
(R)-(-)-8d (chiral analogue of 8d)	Anticancer (various cell lines)	IC50: 0.081-0.157 µM	[5]
DPTH (5,5-diphenyl-2-thiohydantoin)	Anti-proliferation (HUVEC cells)	Retards cell cycle	[6][7]

Synthetic Protocols Overview

The synthesis of 5,5-diphenylhydantoin analogues often involves modifications at the N-1, N-3, or C-5 positions of the hydantoin ring. Below is a summary of synthetic approaches for some of the highlighted analogues.

Analogue Type	General Synthetic Approach	Key Reagents/Conditions
N-Alkylated Derivatives	Alkylation of 5,5-diphenylhydantoin.	Alkyl halides, base (e.g., NaOH), solvent (e.g., DMF).[8]
Schiff Bases	Condensation of 3-amino-5,5-diphenylhydantoin with an appropriate aldehyde.	Aromatic aldehydes, solvent. [4]
Hemorphin Conjugates	Solid-phase peptide synthesis.	Fmoc-strategy, TBTU as a coupling agent.[1]
Hydantoin-bridged Combretastatin A-4 Analogues	Multi-step synthesis involving the formation of the hydantoin ring from an appropriate amino acid derivative.	Varies depending on the specific synthetic route.[5]
5,5-Diphenyl-2-thiohydantoin (DPTH)	Reaction of benzophenone with KCN and (NH ₄) ₂ CS ₃ .	

Detailed Experimental Protocols

Synthesis of 3-Amino-5,5-diphenylhydantoin Schiff Bases (e.g., SB1-Ph and SB4-Ph)

The synthesis of the 3-amino-phenytoin Schiff base derivatives, such as SB1-Ph and SB4-Ph, is achieved through the condensation of 3-amino-5,5-diphenylhydantoin with the corresponding aromatic aldehyde.[4]

General Procedure:

- 3-Amino-5,5-diphenylhydantoin is dissolved in a suitable solvent, such as ethanol.
- An equimolar amount of the respective aldehyde (e.g., thiophene-2-carbaldehyde for SB1-Ph or pyridine-2-carbaldehyde for SB4-Ph) is added to the solution.
- A catalytic amount of an acid, such as glacial acetic acid, is added.

- The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.
- Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure Schiff base.
- The trans isomers can be converted to the cis isomers by exposure to a UV source for one hour.^[4]

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for potential anticonvulsant drugs.

Procedure:

- Male ICR mice are used for the study.
- The test compounds are administered intraperitoneally (i.p.) at various doses.
- After a specified period, an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
- The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
- The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.^[1] The percentage of protected animals at each dose is recorded.

Anticancer Activity Assessment: MTT Assay

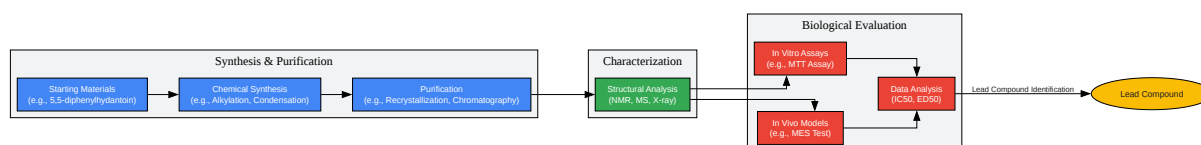
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Procedure:

- Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- After the incubation period, the medium is replaced with fresh medium containing MTT solution.
- The plate is incubated to allow the formazan crystals to form.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel 5,5-diphenylhydantoin analogues.



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General workflow for synthesis and evaluation of analogues.

This guide provides a foundational comparison of published 5,5-diphenylhydantoin analogues. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The continued exploration of this chemical scaffold holds promise for the development of novel therapeutics.

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